8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 4th position, and a 2-methylpropoxyethyl group at the 2nd position of the furoquinoline skeleton
Preparation Methods
The synthesis of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoline and 2-bromo-1-(2-methylpropoxy)ethane.
Bromination: The 4-methylquinoline undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromo-1-(2-methylpropoxy)ethane under basic conditions to introduce the 2-methylpropoxyethyl group at the 2nd position.
Cyclization: The final step involves cyclization to form the furoquinoline ring system. This can be achieved using a suitable cyclizing agent under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as:
4-Methylquinoline: Lacks the bromine and 2-methylpropoxyethyl groups, resulting in different chemical and biological properties.
8-Bromoquinoline: Lacks the 4-methyl and 2-methylpropoxyethyl groups, leading to variations in reactivity and biological activity.
2-(1-(2-Methylpropoxy)ethyl)quinoline: Lacks the bromine and 4-methyl groups, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
88654-68-6 |
---|---|
Molecular Formula |
C18H20BrNO2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
8-bromo-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H20BrNO2/c1-10(2)9-21-12(4)17-8-14-11(3)20-16-6-5-13(19)7-15(16)18(14)22-17/h5-8,10,12H,9H2,1-4H3 |
InChI Key |
LRRZEMRABTXCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)Br)C(C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.